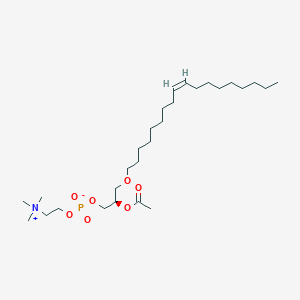

PAF C-18:1

Description

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105077 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)e/2:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85966-90-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of PAF C-18:1?

An In-depth Technical Guide to the Mechanism of Action of PAF C-18:1

Introduction

Platelet-Activating Factor (PAF) C-18:1, chemically known as 1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring, potent phospholipid signaling molecule. As a member of the PAF family of lipids, it plays a crucial role as an intercellular messenger in a wide array of physiological and pathophysiological processes, including inflammation, platelet aggregation, and allergic responses.[1][2] Unlike its more commonly studied C-16:0 counterpart, the C-18:1 isoform, which possesses an 18-carbon chain with one double bond at the sn-1 position, exhibits distinct biological activities and potencies. This guide provides a detailed examination of its mechanism of action, comparative bioactivity, and the experimental protocols used for its study.

Core Mechanism of Action: Receptor-Dependent Signaling

The primary mechanism through which PAF C-18:1 exerts its effects is by acting as a potent agonist for the Platelet-Activating Factor Receptor (PAFR).[3][4] The PAFR is a classic seven-transmembrane G-protein-coupled receptor (GPCR) expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, endothelial cells, and lymphocytes.[5][6][7] The activation of PAFR by PAF C-18:1 initiates a well-defined intracellular signaling cascade.

The canonical pathway is as follows:

-

Ligand Binding and G-Protein Coupling: The binding of PAF C-18:1 to the extracellular domain of the PAFR induces a conformational change in the receptor. This change facilitates the coupling and activation of an associated heterotrimeric G-protein, primarily of the Gq class.[6][8]

-

Phospholipase C Activation: The activated alpha subunit of the Gq protein (Gαq) dissociates and activates the membrane-bound enzyme Phospholipase C (PLC).[9][10]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner cell membrane, into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]

-

Calcium Mobilization and PKC Activation:

-

IP₃ and Calcium: IP₃, being water-soluble, diffuses through the cytoplasm and binds to specific IP₃ receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid and transient release of stored Ca²⁺ into the cytosol, significantly increasing the intracellular calcium concentration ([Ca²⁺]i).[9][11]

-

DAG and PKC: DAG remains embedded in the plasma membrane where, in concert with the elevated [Ca²⁺]i, it recruits and activates members of the Protein Kinase C (PKC) family.[9]

-

The culmination of this cascade—the rise in intracellular calcium and the activation of PKC—triggers a multitude of downstream phosphorylation events and cellular responses. These responses are cell-type specific and include platelet aggregation, neutrophil chemotaxis and degranulation, superoxide production, and the release of other inflammatory mediators like eicosanoids and cytokines.[5][12][13]

References

- 1. paf c 18 — TargetMol Chemicals [targetmol.com]

- 2. PAF | Cyberlipid [cyberlipid.gerli.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Biosynthesis Pathway of Platelet-Activating Factor C-18:1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The C-18:1 variant of PAF, featuring an oleoyl group at the sn-1 position, represents a significant molecular species with unique biological functions. A thorough comprehension of its biosynthesis is paramount for the creation of novel therapeutic agents that target PAF-related pathways. This technical guide offers a detailed examination of the two main biosynthetic routes for PAF C-18:1: the de novo pathway and the remodeling pathway. It provides in-depth descriptions of the essential enzymes, a compilation of their quantitative data, and step-by-step experimental procedures for their analysis. Additionally, this document includes visual representations of the signaling pathways and experimental workflows using Graphviz to enhance the understanding of these molecular processes.

Introduction

Platelet-Activating Factor (PAF) encompasses a class of bioactive ether phospholipids distinguished by an acetyl group at the sn-2 position of the glycerol backbone. The identity of the fatty alcohol at the sn-1 position dictates the specific molecular species of PAF, with the C-18:1 variant (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine) emerging as a molecule of considerable scientific interest. Its formation is meticulously controlled through two separate pathways: the de novo pathway, which is believed to maintain basal physiological concentrations of PAF, and the remodeling pathway, which is triggered in response to inflammatory signals. This guide will explore the detailed mechanisms of both pathways for the C-18:1 species.

The De Novo Biosynthesis Pathway

The de novo pathway synthesizes PAF C-18:1 from more basic precursor molecules and operates constitutively in numerous cell types.

Enzymatic Steps

The de novo synthesis of PAF C-18:1 is a multi-step enzymatic process:

-

Acetylation of 1-O-alkyl-sn-glycero-3-phosphate (AGP): The pathway commences with the acetylation of 1-O-octadecenyl-sn-glycero-3-phosphate, a reaction catalyzed by AGP acetyltransferase .

-

Dephosphorylation: The resultant 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphate (AAGP) is subsequently dephosphorylated by AAGP phosphohydrolase to form 1-O-octadecenyl-2-acetyl-sn-glycerol (AAG).

-

Phosphocholine Transfer: In the final step, dithiothreitol (DTT)-insensitive CDP-choline:1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT) facilitates the transfer of a phosphocholine moiety from CDP-choline to AAG, yielding PAF C-18:1.[1][2]

Pathway Diagram

Caption: The de novo biosynthesis pathway of PAF C-18:1.

The Remodeling Biosynthesis Pathway

The remodeling pathway serves as the principal mechanism for the swift and transient generation of PAF in reaction to inflammatory and other cellular stimuli.

Enzymatic Steps

This pathway leverages pre-existing membrane phospholipids for the creation of PAF C-18:1:

-

Hydrolysis of Membrane Phospholipids: The process is initiated by the hydrolysis of the acyl group at the sn-2 position of 1-O-octadecenyl-2-acyl-sn-glycero-3-phosphocholine, a reaction carried out by phospholipase A2 (PLA2) . This step produces 1-O-octadecenyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF C-18:1).

-

Acetylation of Lyso-PAF: Following this, lyso-PAF acetyltransferase (LPCAT2) catalyzes the acetylation of lyso-PAF C-18:1, utilizing acetyl-CoA as the acetyl group donor, to form PAF C-18:1.[3]

Pathway Diagram

Caption: The remodeling biosynthesis pathway of PAF C-18:1.

Quantitative Data of Key Biosynthetic Enzymes

Although specific kinetic data for the C-18:1 variant of PAF are not extensively available, the following table provides a summary of the data for the key enzymes, which can be a useful point of reference.

| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Phospholipase A2 (cPLA2) | 1-stearoyl-2-arachidonoyl-PC | ~1-2 µM | 5-7 nmol/min/mg | 7.0-8.5 | 37 |

| LPCAT2 (acetyltransferase activity) | Acetyl-CoA | ~67 µM | ~10 nmol/min/mg | 7.0-8.0 | 30-37 |

| 1-hexadecyl-2-lyso-GPC | ~30 µM | ||||

| PAF-CPT | 1-alkyl-2-acetyl-sn-glycerol | Not determined | Not determined | 8.0 | 37 |

| CDP-choline | Not determined |

Note: The data presented are sourced from studies using related substrates and may not perfectly reflect the biosynthesis of PAF C-18:1. Additional research is required to determine the exact kinetic parameters for the C-18:1 variant.

Experimental Protocols

Protocol for PAF Extraction and Quantification by LC-MS/MS

This protocol is designed for the quantification of PAF C-18:1 in biological specimens.

5.1.1. Materials

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal Standard (e.g., d4-PAF C-16:0)

-

C18 Solid Phase Extraction (SPE) cartridges

-

Glass vials with PTFE-lined caps

5.1.2. Procedure

-

Sample Preparation: Homogenize tissue samples or utilize cell pellets. For plasma or serum, a small volume (e.g., 100 µL) is sufficient.

-

Lipid Extraction (Bligh-Dyer Method): a. Add a predetermined quantity of internal standard to your sample. b. Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously. c. Add 1 volume of chloroform and vortex again. d. Add 1 volume of water and vortex. e. Centrifuge at 2000 x g for 10 minutes to achieve phase separation. f. Carefully aspirate the lower organic phase, which contains the lipids. g. Evaporate the lipid extract to dryness under a gentle stream of nitrogen.

-

Solid Phase Extraction (SPE) for PAF Enrichment: a. Condition a C18 SPE cartridge sequentially with methanol and then water. b. Reconstitute the dried lipid extract in a minimal volume of 50% methanol and load it onto the conditioned cartridge. c. Wash the cartridge with water, followed by a low concentration of methanol in water, to elute polar contaminants. d. Elute the PAF-containing fraction with methanol. e. Dry the eluate under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried sample in the initial mobile phase. b. Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase:

- A: Water containing 0.1% formic acid

- B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) containing 0.1% formic acid d. Gradient: Employ a suitable gradient to resolve PAF from other lipid species (e.g., begin with a high concentration of A and progressively increase B). e. Mass Spectrometry Parameters (Positive Ion Mode):

- Ion Source: Electrospray Ionization (ESI)

- Scan Type: Multiple Reaction Monitoring (MRM)

- Precursor Ion for PAF C-18:1: m/z 552.4

- Product Ion: m/z 184.1 (corresponding to the phosphocholine headgroup)

- Optimize the collision energy and other instrument-specific settings.

-

Quantification: Determine the concentration of PAF C-18:1 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

5.1.3. Experimental Workflow Diagram

Caption: Workflow for the quantification of PAF C-18:1 by LC-MS/MS.

Protocol for DTT-Insensitive Cholinephosphotransferase (PAF-CPT) Activity Assay

This assay quantifies the activity of the enzyme responsible for the final step in the de novo biosynthesis of PAF.

5.2.1. Materials

-

Cell or tissue homogenates (microsomal fraction)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

MgCl2

-

EDTA

-

Bovine Serum Albumin (BSA)

-

CDP-choline (radiolabeled or non-radiolabeled)

-

1-O-octadecenyl-2-acetyl-sn-glycerol (AAG C-18:1)

-

Chloroform:Methanol (1:1, v/v) with 2% acetic acid

-

TLC plates (Silica Gel G)

-

Scintillation counter (for use with radiolabeled CDP-choline)

5.2.2. Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, assemble the reaction mixture with the following final concentrations:

-

Tris-HCl buffer (pH 8.0)

-

11.25 mM DTT

-

7.5 mM MgCl2

-

0.375 mM EDTA

-

1 mg/mL BSA

-

0.1 mM CDP-choline (if using a radiolabel, include a known specific activity)

-

0.1 mM AAG C-18:1 (dissolved in DMSO)

-

-

Enzyme Reaction: a. Initiate the reaction by adding 20 µg of microsomal protein to the mixture. b. Incubate at 37°C for a period of 5-15 minutes.

-

Reaction Termination and Lipid Extraction: a. Halt the reaction by the addition of cold chloroform:methanol (1:1, v/v) containing 2% acetic acid. b. Proceed with a Bligh-Dyer extraction as detailed in section 5.1.2.

-

Product Separation and Detection: a. Apply the dried lipid extract to a TLC plate. b. Develop the plate in a solvent system composed of chloroform:methanol:water:acetic acid (100:57:16:8, v/v/v/v). c. For radiolabeled CDP-choline:

- Locate the PAF spot by its co-migration with a PAF standard (visualized using iodine vapor).

- Excise the silica corresponding to the PAF spot, place it in a scintillation vial, and measure the radioactivity. d. For non-radiolabeled CDP-choline:

- Elute the PAF from the silica and quantify it using the LC-MS/MS method described in section 5.1.

-

Calculate Enzyme Activity: Express the enzymatic activity as nmol of PAF produced per minute per mg of protein.[1][2]

Conclusion

The biosynthesis of PAF C-18:1 is a multifaceted and stringently controlled process that involves two separate pathways, both of which are integral to physiological balance and pathological inflammatory conditions. This technical guide has furnished a detailed examination of the de novo and remodeling pathways, encompassing the primary enzymes, the currently available quantitative data, and comprehensive experimental protocols. A profound understanding of these biosynthetic routes is indispensable for researchers and professionals in drug development who seek to modulate PAF activity for therapeutic purposes. The diagrams and protocols herein serve as a vital resource for continued exploration into the complex realm of PAF metabolism and its significance in health and disease. Additional research is warranted to define the precise kinetic parameters of the enzymes involved in the synthesis of PAF C-18:1 to facilitate more accurate targeting and rational drug design.

References

- 1. Consumption of Farmed Fish, Fed with an Olive-Pomace Enriched Diet, and Its Effect on the Inflammatory, Redox, and Platelet-Activating Factor Enzyme Profile of Apparently Healthy Adults: A Double-Blind Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The PAF C-18:1 Signaling Cascade in Inflammatory Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) C-18:1, a less abundant but significant isoform of the potent lipid mediator PAF, plays a crucial role in orchestrating inflammatory responses. This technical guide provides a comprehensive overview of the PAF C-18:1 signaling cascade in inflammatory cells. It details the molecular interactions, downstream signaling pathways, and resultant cellular functions. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the quantitative aspects of PAF C-18:1 bioactivity, detailed experimental protocols for its study, and visual representations of its complex signaling networks.

Introduction

Platelet-Activating Factor (PAF) is a family of potent phospholipid mediators that play a central role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] While the C-16:0 isoform is the most studied, other endogenous PAF species, such as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1), are also produced by inflammatory cells and contribute significantly to the inflammatory milieu.[3] PAF C-18:1 exerts its effects by binding to the specific G-protein coupled PAF receptor (PAFR), initiating a cascade of intracellular signaling events that culminate in diverse cellular responses in inflammatory cells like neutrophils, macrophages, and eosinophils.[3][4] Understanding the nuances of the PAF C-18:1 signaling cascade is critical for the development of targeted therapeutics for inflammatory diseases.

PAF C-18:1 Biosynthesis and Degradation

The cellular levels of PAF C-18:1 are tightly regulated by its synthesis and degradation. The primary route for PAF production in inflammatory cells is the "remodeling pathway." This pathway involves two key enzymatic steps:

-

Phospholipase A2 (PLA2) activation: Upon cellular stimulation, PLA2 hydrolyzes membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, to generate lyso-PAF.[5]

-

Lyso-PAF acetyltransferase (LPCAT) activity: Lyso-PAF is then acetylated by LPCAT to produce the biologically active PAF molecule.

Conversely, PAF is inactivated by PAF acetylhydrolases (PAF-AH), which remove the acetyl group from the sn-2 position, converting PAF back to the inactive lyso-PAF.[2]

The PAF C-18:1 Signaling Cascade

Activation of the PAF receptor by PAF C-18:1 on inflammatory cells triggers a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of the PAFR to Gq/11 and Gi proteins.[4][6]

Gq/11-Mediated Pathway

Upon PAF C-18:1 binding, the Gq/11 protein activates Phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[9][10] This increase in intracellular calcium is a critical event that influences numerous downstream processes.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5][8] Activated PKC can then phosphorylate a variety of substrate proteins, modulating their activity.

Gi-Mediated Pathway

The Gi protein, also activated by the PAFR, is primarily involved in mediating chemotactic responses.[4]

Downstream Signaling: The p38 MAPK and NF-κB Pathways

A key downstream effector of PAF C-18:1 signaling is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Evidence suggests that p38 MAPK activation can be downstream of both PKC and calcium mobilization.[12][13] Activated p38 MAPK plays a crucial role in regulating the expression of pro-inflammatory cytokines.

Furthermore, PAF signaling can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][11] This activation can be mediated through the canonical Gq/PLC/PKC axis.

Quantitative Data on PAF C-18:1 Bioactivity

The biological potency of different PAF isoforms can vary depending on the cell type and the specific response being measured. The following tables summarize available quantitative data comparing PAF C-18:1 with other common isoforms.

| Inflammatory Response | Cell Type | PAF C-18:1 | PAF C-16:0 | PAF C-18:0 | Reference(s) |

| Neutrophil Chemotaxis | Human Neutrophils | Less Potent | More Potent | More Potent | [14] |

| Eosinophil Migration | Human Eosinophils | Equipotent | Equipotent | Equipotent | [14] |

| Superoxide Production | Human Neutrophils | Similar Potency | Similar Potency | Less Potent | [15] |

Table 1: Comparative Potency of PAF Isoforms in Inflammatory Cell Responses.

| Response | Cell Type | Agonist | EC50 / IC50 | Reference(s) |

| Calcium Mobilization | Bovine Cerebral Microvascular Endothelial Cells | PAF | 4.75 nM | [9] |

| Phosphoinositide Metabolism (IP3 formation) | Bovine Cerebral Microvascular Endothelial Cells | PAF | 12.4 nM | [9] |

| Chemotaxis | Human Granulocytes | PAF | ~10 nM | [16] |

| Superoxide Generation | Human Granulocytes | FMLP | 48 nM | [16] |

| ECP Release | Human Granulocytes | FMLP | ~100 nM | [16] |

| Elastase Release | Human Granulocytes | FMLP | ~1 µM | [16] |

Table 2: EC50/IC50 Values for PAF and Other Agonists in Inflammatory Responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAF C-18:1 signaling cascade.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following PAF C-18:1 stimulation.

Materials:

-

Inflammatory cells (e.g., neutrophils, macrophages)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4

-

PAF C-18:1 stock solution (in ethanol or DMSO)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Isolate and suspend inflammatory cells in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Dye Loading:

-

Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Centrifuge the cells and resuspend the pellet in the dye loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Centrifuge the cells to remove the dye loading solution. Wash the cell pellet twice with HBSS.

-

Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Measurement:

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add the desired concentration of PAF C-18:1 to the wells.

-

Immediately begin kinetic measurement of fluorescence for 3-5 minutes.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different wavelengths is calculated.

PAF Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of PAF C-18:1 from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard (e.g., deuterated PAF)

-

Bligh-Dyer extraction solvents (chloroform, methanol, water)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To the biological sample, add the internal standard.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the PAF-containing fraction with an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Dry the eluted fraction under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol with ammonium acetate).

-

Detect and quantify PAF C-18:1 using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions.

-

-

Data Analysis: Quantify the amount of PAF C-18:1 in the sample by comparing its peak area to that of the internal standard.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated (activated) p38 MAPK in inflammatory cells following PAF C-18:1 stimulation.

Materials:

-

Inflammatory cells

-

PAF C-18:1

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Stimulation:

-

Incubate inflammatory cells in serum-free media.

-

Stimulate the cells with the desired concentration of PAF C-18:1 for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Detect the signal using an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane of the first set of antibodies.

-

Reprobe the membrane with the anti-total-p38 MAPK antibody to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the PAF C-18:1 signaling cascade and a typical experimental workflow.

Figure 1: PAF C-18:1 Signaling Cascade in Inflammatory Cells.

Figure 2: General Experimental Workflow for Studying PAF C-18:1 Signaling.

Conclusion

PAF C-18:1 is an important, albeit less studied, member of the PAF family that actively participates in the inflammatory cascade. Its signaling through the PAF receptor in inflammatory cells activates a complex network of intracellular pathways, prominently featuring Gq/11, PLC, calcium mobilization, PKC, and the p38 MAPK and NF-κB pathways. These signaling events culminate in critical inflammatory responses, including chemotaxis, superoxide production, and the release of pro-inflammatory cytokines. A thorough understanding of the quantitative differences in the bioactivity of PAF isoforms and the specific signaling pathways they activate is essential for the rational design of novel anti-inflammatory therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of inflammatory signaling.

References

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Interplay among Glucocorticoid Therapy, Platelet-Activating Factor and Endocannabinoid Release Influences the Inflammatory Response to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 12. Calcium induces increases in peroxisome proliferator-activated receptor gamma coactivator-1alpha and mitochondrial biogenesis by a pathway leading to p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of p38 MAPK, PKC and PI3-K in the signaling pathways of NADPH oxidase activation and phagocytosis in bovine polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NADPH Oxidase-dependent Generation of Lysophosphatidylserine Enhances Clearance of Activated and Dying Neutrophils via G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of PAF, FMLP and opsonized zymosan on the release of ECP, elastase and superoxide from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role of PAF C-18:1 in immune response

An In-depth Technical Guide to the Biological Role of PAF C-18:1 in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a critical role in a diverse range of physiological and pathological processes, particularly in the realm of inflammation and immunology. While the C16:0 isoform is the most extensively studied, the naturally occurring PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) exhibits distinct and significant biological activities. This technical guide provides a comprehensive overview of the role of PAF C-18:1 in the immune response, detailing its interaction with the PAF receptor, downstream signaling cascades, effects on various immune cells, and comparative potency. Detailed experimental protocols for studying its effects are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction to Platelet-Activating Factor (PAF) C-18:1

Platelet-Activating Factor is not a single molecule but a family of structurally related phospholipids characterized by an ether linkage at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone.[1] The length of the alkyl chain at the sn-1 position can vary, leading to different PAF isoforms with varying biological potencies.[2] PAF C-18:1, featuring an 18-carbon chain with one double bond at the sn-1 position, is a naturally occurring isoform produced by various cells, including neutrophils, endothelial cells, platelets, and macrophages, upon stimulation.[1][3] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of numerous immune cells.[1][4] While often considered less potent than its C16:0 counterpart, PAF C-18:1 plays a nuanced role in orchestrating immune responses, demonstrating cell-type-specific effects that are crucial for the inflammatory process.[3]

Interaction with the PAF Receptor and Signaling Pathways

The biological activities of PAF C-18:1 are initiated by its binding to the PAFR.[5] This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[4]

Key Signaling Events:

-

G-Protein Activation: Upon PAFR activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Downstream Kinase Cascades: These initial events trigger further downstream signaling, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, p38) and subsequent activation of transcription factors like NF-κB and AP-1.[6]

These signaling cascades culminate in a wide array of cellular responses, including chemotaxis, degranulation, cytokine production, and superoxide generation.[7]

Biological Effects on Immune Cells

PAF C-18:1 modulates the activity of several key immune cells, contributing to the progression of the inflammatory response.

-

Eosinophils: PAF C-18:1 is a potent chemoattractant for eosinophils, promoting their migration to sites of inflammation. It is considered equipotent to PAF C-16:0 in this regard.[3] PAF also primes eosinophils for enhanced responses to other stimuli and induces the release of cytotoxic proteins and inflammatory mediators.[6]

-

Neutrophils: PAF C-18:1 induces neutrophil chemotaxis, although it is generally less potent than PAF C-16:0.[3][8] It also stimulates neutrophil degranulation, superoxide anion production, and adhesion to endothelial cells, which are critical steps in the inflammatory cascade.[9]

-

Platelets: As its name suggests, PAF is a powerful activator of platelets. PAF C-18:1 can induce platelet shape change, aggregation, and the release of granule contents, such as serotonin and other bioactive lipids.[6] This action is crucial not only for hemostasis but also for the interplay between thrombosis and inflammation.

-

Monocytes and Macrophages: PAF C-18:1 can activate monocytes and macrophages, stimulating chemotaxis and the production of pro-inflammatory cytokines such as IL-6 and IL-8.[6]

Quantitative Data Summary

Direct quantitative comparisons of PAF C-18:1 to the more common C-16:0 isoform are limited in the literature. However, available data highlight its differential potency.

| Parameter | Cell Type / System | PAF C-18:1 | PAF C-16:0 | Reference |

| Chemotaxis | Human Neutrophils | Less Potent | More Potent | [3] |

| Migration | Human Eosinophils | Equipotent | Equipotent | [3] |

| PI Turnover (EC50) | Human Conjunctival Epithelial Cells | Not specified | 5.9 ± 1.7 nM | [6] |

| O2- Generation (EC50) | Human Eosinophils | Not specified | 0.39 µM | [10] |

| Platelet Aggregation (EC50) | Rabbit Platelets | Not specified | ~1 x 10-9 M | [11] |

Note: EC50 values are highly dependent on the specific experimental conditions. The table illustrates general trends and specific values where PAF isoform was defined.

Key Experimental Protocols

Investigating the biological role of PAF C-18:1 requires specific and sensitive assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the measurement of neutrophil migration towards a chemoattractant gradient using a Boyden chamber.

Materials:

-

Boyden chamber apparatus (48-well or 96-well)

-

Polycarbonate membranes (5.0 µm pore size)

-

Human neutrophils isolated from whole blood (e.g., via Ficoll-Paque and dextran sedimentation)

-

Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)

-

PAF C-18:1 (stock solution in ethanol, diluted in buffer)

-

Negative control (buffer alone)

-

Positive control (e.g., 10 nM fMLP)

-

Cell lysis buffer and detection reagent (e.g., CellTiter-Glo® for ATP measurement)

-

Luminometer plate reader

Procedure:

-

Preparation: Isolate human neutrophils and resuspend in Chemotaxis Buffer at a concentration of 1 x 106 cells/mL. Keep on ice.

-

Chamber Assembly: Prepare serial dilutions of PAF C-18:1 (e.g., 10-12 M to 10-6 M) and controls in Chemotaxis Buffer. Add 25-30 µL of these solutions to the lower wells of the Boyden chamber in triplicate.

-

Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

-

Assemble the chamber by securing the upper gasket and chamber piece.

-

Cell Seeding: Add 40-50 µL of the neutrophil suspension to each well of the upper chamber.

-

Incubation: Incubate the assembled chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[12]

-

Cell Quantification:

-

After incubation, carefully remove the upper chamber. Scrape non-migrated cells from the top surface of the membrane.

-

Lyse the cells that have migrated to the lower chamber and are retained in the membrane pores.

-

Quantify the number of migrated cells by measuring ATP content using a luminescent assay, or by lysing cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[3][12]

-

-

Data Analysis: Plot the luminescence (or absorbance) signal against the concentration of PAF C-18:1 to generate a dose-response curve and calculate the EC50.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the ability of PAF C-18:1 to induce platelet aggregation by monitoring changes in light transmission through a platelet-rich plasma suspension.

Materials:

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Human whole blood collected in 3.2% or 3.8% sodium citrate

-

Centrifuge

-

PAF C-18:1 and other agonists (e.g., ADP, collagen)

-

Saline or appropriate buffer

Procedure:

-

Plasma Preparation:

-

Collect whole blood, avoiding platelet activation during venipuncture. Process within 1-4 hours.[13][14]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[14]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 10-15 minutes.[13][14]

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% light transmission with a cuvette of PRP and 100% transmission with a cuvette of PPP.[15]

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer. Allow it to equilibrate for a few minutes.

-

Add a small volume of the PAF C-18:1 solution (e.g., 50 µL) to the cuvette to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, and light transmission increases.[15]

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Test a range of PAF C-18:1 concentrations to determine the EC50.

Conclusion and Future Directions

PAF C-18:1 is a significant, albeit less studied, member of the PAF family with a distinct immunomodulatory profile. Its equipotent effect on eosinophil migration compared to C-16:0 highlights its potential importance in allergic inflammation and asthma. The differential potency on neutrophils suggests a mechanism for fine-tuning the inflammatory response. For drug development professionals, understanding the specific signaling and cellular responses elicited by PAF C-18:1 could open new avenues for therapeutic intervention. Targeting the PAFR remains a viable strategy, but a deeper knowledge of how different PAF isoforms contribute to pathology may allow for the development of more selective antagonists or modulators. Future research should focus on elucidating the precise receptor-ligand interactions of different PAF isoforms, their prevalence in various inflammatory microenvironments, and their specific contributions to chronic inflammatory diseases and cancer.

References

- 1. researchrepository.ul.ie [researchrepository.ul.ie]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ashpublications.org [ashpublications.org]

- 10. atsjournals.org [atsjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 15. Testing platelet aggregation activity [protocols.io]

Unveiling the Dynamics of PAF C-18:1 Interaction with its Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). PAF exists as a family of structurally related molecules, with the length of the alkyl chain at the sn-1 position influencing their biological activity. This technical guide provides an in-depth exploration of the binding affinity and kinetics of a specific PAF analog, PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), with its receptor. While direct quantitative data for the binding affinity and kinetics of PAF C-18:1 is not extensively available in publicly accessible literature, this guide synthesizes the known information on its relative potency, the general characteristics of PAF receptor binding, detailed experimental protocols for assessing such interactions, and the downstream signaling pathways.

Quantitative Data Summary: Binding Affinity and Potency

Direct determination of the dissociation constant (Kd), inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and kinetic rate constants (kon and koff) for the interaction of PAF C-18:1 with its receptor is not consistently reported in the surveyed scientific literature. However, comparative studies on the biological activities of different PAF analogs provide valuable insights into the relative potency of PAF C-18:1.

It is established that the length of the alkyl side-chain at the sn-1 position of the PAF molecule influences its affinity for the PAF receptor and, consequently, its biological potency[1][2]. While PAF C-16:0 is often considered the most potent endogenous PAF, studies on human neutrophils have demonstrated that PAF C-18:1 exhibits comparable or even slightly greater potency in specific cellular responses.

The rank order of potency for alkyl-PAF homologs in inducing lysosomal enzyme secretion and superoxide anion (O2-) production in human polymorphonuclear leukocytes (PMNs) has been reported as: 18:1- ≥ 16:0- >> 18:0-AGEPC [3]. This indicates that for these particular inflammatory responses, the C-18:1 analog is at least as potent as the C-16:0 analog.

Conversely, for other cellular functions such as chemotaxis in PMNs, the rank order of potency is different: 18:0- > 18:1- >> 16:0-AGEPC [3]. These findings suggest that the structural variations among PAF analogs can lead to differential engagement with the receptor and activation of specific downstream signaling pathways, a concept that warrants further investigation in drug development.

For context, the first binding experiment conducted on human platelets in 1982 revealed two distinct binding sites for PAF, with the higher affinity site having a Kd value of 37 ± 13 nM [4][5]. It is important to note that this value represents the binding of a general PAF preparation and not specifically PAF C-18:1.

Table 1: Comparative Potency of PAF Analogs in Human Neutrophils

| Cellular Response | Rank Order of Potency | Reference |

| Lysosomal Enzyme Secretion | 18:1- ≥ 16:0- >> 18:0-AGEPC | [3] |

| Superoxide (O2-) Production | 18:1- ≥ 16:0- >> 18:0-AGEPC | [3] |

| Chemotaxis | 18:0- > 18:1- >> 16:0-AGEPC | [3] |

Experimental Protocols

The determination of ligand-receptor binding affinity and kinetics is fundamental to understanding the pharmacological properties of compounds like PAF C-18:1. The following sections detail the methodologies for key experiments commonly employed in this field.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for characterizing receptor-ligand interactions. These assays typically involve the use of a radiolabeled ligand (e.g., [3H]PAF) and measuring its binding to a receptor preparation, such as isolated cell membranes or intact cells.

1. Saturation Binding Assay to Determine Kd and Bmax:

-

Objective: To determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).

-

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the PAF receptor from a suitable source (e.g., platelets, neutrophils, or a cell line overexpressing the receptor).

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled PAF analog (e.g., [3H]PAF C-16:0 or a custom synthesized [3H]PAF C-18:1).

-

Determination of Non-Specific Binding: In a parallel set of experiments, incubate the membrane preparation and radioligand in the presence of a high concentration of a non-radiolabeled PAF analog (e.g., 1000-fold excess of unlabeled PAF C-18:1) to saturate the specific binding sites.

-

Separation: After reaching equilibrium, separate the bound from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

-

2. Competitive Binding Assay to Determine Ki:

-

Objective: To determine the inhibition constant (Ki) of a non-radiolabeled ligand (e.g., PAF C-18:1) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Methodology:

-

Incubation: Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of the unlabeled competitor (PAF C-18:1).

-

Separation and Quantification: Follow the same separation and quantification steps as in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3. Kinetic Binding Assays to Determine kon and koff:

-

Objective: To determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Methodology for kon (Association Rate):

-

Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.

-

At various time points, terminate the reaction and separate bound from free radioligand.

-

Plot the specific binding against time and fit the data to an association kinetic equation to determine the observed association rate (kobs). The kon can be calculated from the equation: kon = (kobs - koff) / [L] .

-

-

Methodology for koff (Dissociation Rate):

-

Allow the radioligand and membrane preparation to reach equilibrium.

-

Initiate dissociation at time zero by adding a large excess of unlabeled ligand to prevent re-binding of the radioligand.

-

At various time points, measure the amount of radioligand still bound to the receptor.

-

Plot the natural logarithm of the specific binding against time. The slope of the resulting linear plot will be equal to -koff.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (kon and koff) and can be used to determine the equilibrium dissociation constant (Kd).

-

Methodology:

-

Immobilization: The PAF receptor, typically solubilized and purified, is immobilized on the surface of a sensor chip.

-

Interaction Analysis: A solution containing the analyte (PAF C-18:1) is flowed over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Association Phase: During the injection of the analyte, the increase in RU over time reflects the association of the ligand and receptor.

-

Dissociation Phase: After the injection, a buffer is flowed over the surface, and the decrease in RU over time reflects the dissociation of the ligand-receptor complex.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to various kinetic models to determine the kon and koff values. The Kd can then be calculated as koff/kon.

-

Signaling Pathways

The PAF receptor is a classic seven-transmembrane G-protein coupled receptor. Upon binding of an agonist like PAF C-18:1, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq and Gi families.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a wide range of cellular responses, including platelet aggregation, inflammation, and neurotransmitter release.

-

Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

The following diagram illustrates the primary signaling cascades initiated by the binding of PAF C-18:1 to its receptor.

Experimental Workflow Visualization

The following diagram provides a schematic representation of a typical radioligand competitive binding assay workflow used to determine the inhibitory constant (Ki) of PAF C-18:1.

Conclusion

PAF C-18:1 is a potent agonist of the PAF receptor, exhibiting a biological activity profile that is comparable, and in some aspects superior, to the more commonly studied PAF C-16:0. While precise quantitative data on its binding affinity and kinetics remain to be fully elucidated in readily available literature, the comparative potency data and the well-established methodologies for studying GPCR-ligand interactions provide a strong foundation for further research. A deeper understanding of the structure-activity relationships among different PAF analogs, including PAF C-18:1, is crucial for the rational design of novel therapeutics targeting the PAF signaling pathway. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and drug development professionals working in this important area of research. Future studies employing techniques such as radioligand binding assays and surface plasmon resonance are warranted to definitively characterize the binding affinity and kinetics of PAF C-18:1, which will undoubtedly contribute to a more complete understanding of its physiological and pathological roles.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in platelet-activating factor (PAF). 10. From PAF antagonism to inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production and Regulation of PAF C-18:1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) C-18:1, a less studied but significant molecular species of PAF, plays a crucial role in a myriad of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events.[1] This technical guide provides a comprehensive overview of the endogenous production and regulation of PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine). It details the biosynthetic and catabolic pathways, the key enzymatic players, and the intricate signaling cascades initiated upon its binding to the PAF receptor. Furthermore, this document presents detailed experimental protocols for the quantification of PAF C-18:1 and the assessment of related enzyme activities, alongside quantitative data where available. Visual representations of key pathways and workflows are provided to facilitate a deeper understanding of the molecular mechanisms governing PAF C-18:1 homeostasis.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that belongs to a family of structurally related alkyl phosphoglycerides.[2] While the C16:0 species is the most extensively studied, other naturally occurring variants, such as PAF C-18:1, exhibit distinct biological activities and contribute significantly to the overall PAF-mediated response.[1] PAF C-18:1 is generated by various cell types, including endothelial cells, macrophages, neutrophils, and platelets, primarily upon stimulation.[2] Its production is tightly controlled, and its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAF-R).[3] Dysregulation of PAF C-18:1 levels is implicated in the pathophysiology of numerous inflammatory diseases, making its production and regulatory pathways attractive targets for therapeutic intervention.[4]

Endogenous Production of PAF C-18:1

The biosynthesis of PAF C-18:1, like other PAF species, occurs via two principal pathways: the remodeling pathway and the de novo pathway.[2]

The Remodeling Pathway

The remodeling pathway is the primary mechanism for the rapid production of PAF in response to inflammatory stimuli. It involves the modification of pre-existing membrane phospholipids.

-

Step 1: Hydrolysis of Alkyl-Acyl-GPC: The pathway is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane ether phospholipid). This reaction yields 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF.

-

Step 2: Acetylation of Lyso-PAF: The subsequent and rate-limiting step is the acetylation of lyso-PAF at the sn-2 position by the enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2), also known as lyso-PAF acetyltransferase.[5] This reaction utilizes acetyl-CoA as the acetyl group donor and results in the formation of PAF. Under inflammatory conditions, LPCAT2 is activated and upregulated to increase PAF production.

The de novo Pathway

The de novo pathway is responsible for the constitutive, low-level synthesis of PAF and is generally considered to be less significant in acute inflammatory responses.[2] This pathway synthesizes PAF from simpler precursor molecules.

-

Step 1: Acetylation of 1-alkyl-2-lyso-sn-glycero-3-P: The pathway starts with the acetylation of 1-alkyl-2-lyso-sn-glycero-3-phosphate by an acetyl-CoA-dependent acetyltransferase.

-

Step 2: Dephosphorylation: The resulting 1-alkyl-2-acetyl-sn-glycero-3-phosphate is then dephosphorylated by a specific phosphatase to yield 1-alkyl-2-acetyl-sn-glycerol.

-

Step 3: Choline Phosphorylation: Finally, a dithiothreitol (DTT)-insensitive cholinephosphotransferase catalyzes the transfer of a phosphocholine group from CDP-choline to 1-alkyl-2-acetyl-sn-glycerol, forming PAF.

Diagram of PAF C-18:1 Biosynthetic Pathways

Caption: Biosynthetic pathways of PAF C-18:1.

Regulation of PAF C-18:1 Production

The production of PAF C-18:1 is a tightly regulated process, ensuring that its potent biological activities are spatially and temporally controlled.

Enzymatic Regulation

-

LPCAT2 Activation: The activity of LPCAT2 is a critical control point in the remodeling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the rapid activation of LPCAT2, thereby increasing PAF synthesis.[5]

-

Phospholipase A2 (PLA2) Activity: The availability of the lyso-PAF precursor is dependent on the activity of PLA2. Various isoforms of PLA2 are activated by different stimuli, providing another layer of regulation.

Catabolism of PAF C-18:1

The primary mechanism for terminating PAF signaling is its enzymatic degradation by PAF acetylhydrolases (PAF-AH).

-

PAF Acetylhydrolase (PAF-AH): This family of enzymes specifically hydrolyzes the acetyl group at the sn-2 position of PAF, converting it into the biologically inactive lyso-PAF.[2] There are both intracellular and plasma forms of PAF-AH. Plasma PAF-AH, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a key regulator of systemic PAF levels.

Diagram of PAF C-18:1 Catabolism

Caption: Enzymatic catabolism of PAF C-18:1.

PAF C-18:1 Signaling Pathway

PAF C-18:1 exerts its biological effects by binding to the PAF receptor (PAF-R), a member of the G-protein coupled receptor (GPCR) superfamily.[3] Activation of PAF-R initiates a cascade of intracellular signaling events.

-

G-Protein Coupling: Upon ligand binding, the PAF-R couples to Gq and Gi proteins.[6]

-

Downstream Effectors:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

-

Cellular Responses: These signaling events culminate in a variety of cellular responses, including platelet aggregation, neutrophil chemotaxis, smooth muscle contraction, and the production of other inflammatory mediators.[7]

Diagram of PAF C-18:1 Signaling Pathway

Caption: PAF C-18:1 signaling cascade.

Quantitative Data

Quantitative analysis of PAF C-18:1 is challenging due to its low endogenous concentrations and rapid metabolism. Mass spectrometry-based methods are typically employed for accurate quantification.[8]

| Sample Type | Condition | PAF C-18:1 Concentration | Reference |

| Human Saliva | Markedly increased salivary PAF levels | Detected | [9] |

| Human Plasma | Healthy Controls | Not explicitly quantified for C18:1 | [8] |

| Human Plasma | Coronary Artery Disease | Not explicitly quantified for C18:1 | [10] |

| Nasal Polyps | Asthmatic Patients | Lyso-PAF C18:1 higher than controls | [3] |

Note: Specific quantitative values for PAF C-18:1 are not widely reported in the literature. The table reflects the detection or relative changes observed.

Experimental Protocols

Quantification of PAF C-18:1 by LC-MS/MS

This protocol provides a general workflow for the quantification of PAF C-18:1 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of LC-MS/MS Workflow for PAF C-18:1 Quantification

Caption: LC-MS/MS workflow for PAF analysis.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

For plasma or serum, use directly after thawing on ice.

-

Spike the sample with a known amount of a suitable internal standard (e.g., deuterated PAF).

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or similar lipid extraction to separate lipids from the aqueous phase.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE):

-

Reconstitute the lipid extract in a minimal volume of a suitable solvent.

-

Apply the sample to a C18 SPE cartridge to remove interfering substances.

-

Elute the PAF-containing fraction with an appropriate solvent mixture.

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 column.[11]

-

Use a gradient elution with solvents such as water/acetonitrile with formic acid or ammonium formate.[12]

-

Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic precursor-to-product ion transition for PAF C-18:1 (e.g., m/z 550.4 -> 184.1).

-

-

Quantification:

-

Construct a standard curve using known concentrations of PAF C-18:1.

-

Calculate the concentration of PAF C-18:1 in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

-

PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric)

This protocol describes a radiometric assay to measure the activity of PAF-AH in biological samples.[13]

Methodology:

-

Substrate Preparation:

-

Prepare a working solution of [³H-acetyl]-PAF in a suitable buffer (e.g., HEPES or PBS, pH 7.2).

-

The final concentration of the substrate should be optimized for the specific enzyme source.

-

-

Sample Preparation:

-

Dilute plasma, serum, or tissue homogenates in the assay buffer.[14]

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the diluted sample with the [³H-acetyl]-PAF substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., acetic acid).

-

-

Separation of Product and Substrate:

-

Apply the reaction mixture to a pre-conditioned C18 reverse-phase column.

-

The unreacted [³H-acetyl]-PAF will bind to the column, while the released [³H]-acetate (the product) will be in the flow-through.

-

Collect the flow-through.

-

-

Quantification:

-

Add the collected flow-through to a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]-acetate produced per unit time per amount of protein.

-

LPCAT2 Activity Assay

Measuring the specific activity of LPCAT2 can be achieved using an ELISA-based kit or by a radiometric assay similar to the one described for PAF-AH, but using lyso-PAF as the substrate and [¹⁴C]-acetyl-CoA as the acetyl donor.

Methodology (ELISA-based - General Principle): [15][16]

-

Plate Preparation: A microtiter plate is pre-coated with an antibody specific for LPCAT2.

-

Sample and Standard Incubation: Standards and samples are added to the wells, and the LPCAT2 present binds to the immobilized antibody.

-

Detection Antibody: A biotin-conjugated anti-LPCAT2 antibody is added, which binds to the captured LPCAT2.

-

Enzyme Conjugate: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.

-

Substrate Addition: A TMB substrate solution is added, and the HRP catalyzes a color change.

-

Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of LPCAT2 is determined by comparison to a standard curve.

Conclusion

PAF C-18:1 is a critical lipid mediator whose endogenous production and regulation are intricately linked to inflammatory and physiological processes. A thorough understanding of its biosynthetic and catabolic pathways, as well as its signaling mechanisms, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify PAF C-18:1 and assess the activity of its regulatory enzymes, thereby facilitating further investigation into the precise roles of this important molecule in health and disease. Further research is warranted to establish a more comprehensive quantitative profile of PAF C-18:1 in various biological contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of platelet activating factor in human saliva by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Initial Development and Validation of a Novel Extraction Method for Quantitative Mining of the Formalin-Fixed, Paraffin-Embedded Tissue Proteome for Biomarker Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.cn [abcam.cn]

- 15. mybiosource.com [mybiosource.com]

- 16. mybiosource.com [mybiosource.com]

The physiological functions of PAF C-18:1

An In-depth Technical Guide to the Physiological Functions of PAF C-18:1 for Researchers, Scientists, and Drug Development Professionals.

Abstract

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that mediates a wide array of physiological and pathological processes. While much of the early research focused on the C16:0 analog, the diverse molecular species of PAF, including PAF C-18:1 (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine), exhibit distinct bioactivities and functional roles. This technical guide provides a comprehensive overview of the physiological functions of PAF C-18:1, with a focus on its involvement in inflammation, immunity, and cellular signaling. We present a comparative analysis of its potency relative to other PAF species, detail established experimental protocols for its study, and visualize its core signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of lipid signaling and the development of therapeutics targeting the PAF system.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) was first identified for its ability to induce platelet aggregation and is now recognized as a powerful phospholipid mediator in a multitude of biological processes, including inflammation, allergic responses, and shock.[1] PAF is not a single molecule but a family of structurally related phospholipids, with the length and saturation of the alkyl chain at the sn-1 position influencing their biological activity. These molecules are produced by various cells, including platelets, endothelial cells, macrophages, and neutrophils, typically in low quantities under normal physiological conditions.[1] Their synthesis is significantly increased in response to inflammatory stimuli.[1]

The canonical structure of PAF features an alkyl group at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone.[1] The C-18:1 variant, specifically, contains an octadecenyl group at the sn-1 position. The strict structural requirements of PAF are critical for its recognition by and binding to its receptor, as well as for its degradation by specific enzymes.[1] Any alteration, such as the elongation of the acetyl group at the sn-2 position, can dramatically reduce its biological activity.[1]

Biosynthesis and Catabolism of PAF

PAF is synthesized through two primary pathways: the remodeling pathway and the de novo pathway. The remodeling pathway is the principal source of PAF during inflammatory responses, while the de novo pathway is thought to contribute to the maintenance of physiologic PAF levels required for normal cellular functions.[1]

-

The Remodeling Pathway: This pathway is activated by inflammatory stimuli and involves two main steps. It begins with a membrane phospholipid, phosphatidylcholine, which is hydrolyzed by phospholipase A2 (PLA2) to produce lyso-PAF. Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form PAF.

-